molecular formula C13H12O3 B7809862 6-Ethoxy-2-naphthoic acid

6-Ethoxy-2-naphthoic acid

Cat. No. B7809862
M. Wt: 216.23 g/mol
InChI Key: LOHXYEJLFDWVEH-UHFFFAOYSA-N
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Description

6-Ethoxy-2-naphthoic acid is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Ethoxy-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxy-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Properties

  • Whiskers of Poly(6-Hydroxy-2-Naphthoic Acid) : Needlelike crystals (whiskers) of poly(6-hydroxy-2-naphthoic acid) were synthesized, exhibiting unique phase transitions and properties under varying temperatures. These whiskers represent a chemically and physically advanced form of poly(6-hydroxy-2-naphthoic acid) (Schwarz & Kricheldorf, 1991).

  • Inclusion Compounds of Hydroxynaphthoic Acids : 6-Hydroxy-2-naphthoic acid forms solvates with certain solvents and exhibits interesting hydrogen bond patterns. It also forms a hydrated salt with other chemical compounds, indicating its potential for forming complex molecular structures (Jacobs et al., 2010).

  • Synthesis Improvement of 2-Hydroxy-6-Naphthoic Acid : A study focused on improving the synthesis process of 2-Hydroxy-6-Naphthoic Acid, a key material for polyaromatic esters, achieving a higher yield and purity (Wang et al., 2013).

Chemical Reactions and Processes

  • Carboxylation of Naphthol : Research into the carboxylation of alkali-naphthoxide to produce 2-hydroxy-6-naphthoic acid revealed that the product selectivity and yield were significantly influenced by various factors like alkali cation types and reaction conditions (Ahn & Lee, 2013).

  • Bifunctional Photoacid Properties : A study on 6-Hydroxy-2-naphthoic acid and its derivatives highlighted their role as bifunctional photoacids, where they exhibit unique reactivity switches upon electronic excitation (Ditkovich et al., 2016).

  • Synthesis of Labelled Monomers and Polymers : Isotopically labelled 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid were synthesized for studies in polymer science, emphasizing their utility in advanced material research (Nieβner et al., 1993).

Applications in Pharmaceutical Research

  • Synthesis of Pharmaceutical Compounds : The synthesis of 6[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a compound used in pharmaceuticals, was explored, demonstrating the compound's potential in drug development (Milanese et al., 2011).

  • Photoreactions of Substituted Naphthalene Anions : Research on substituted naphthalene anions, including 6-hydroxy-2-naphthoic acid, provided insights into their photoreactions, contributing to a better understanding of their behavior under light exposure (Bull et al., 2019).

  • Synthesis of 2-Acetoxy-6-Naphthoic Acid : A study on the synthesis of 2-acetoxy-6-naphthoic acid, important for pharmaceutical applications, optimized the reaction conditions for higher yield and purity (Song et al., 2012).

properties

IUPAC Name

6-ethoxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-16-12-6-5-9-7-11(13(14)15)4-3-10(9)8-12/h3-8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHXYEJLFDWVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2-naphthoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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